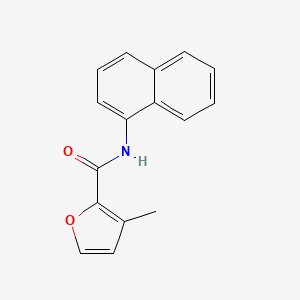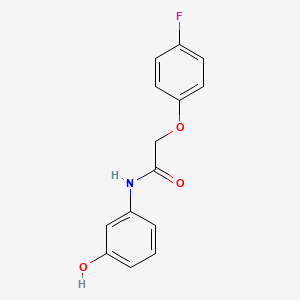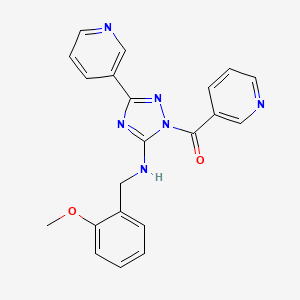
3-methyl-N-1-naphthyl-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-1-naphthyl-2-furamide, also known as musk ketone, is a synthetic fragrance compound that has been widely used in the perfume industry. It was first synthesized in the early 20th century and has since been used as a fixative in many fragrances due to its long-lasting scent. In recent years, there has been a growing interest in the scientific research application of musk ketone due to its potential health effects.
Mechanism of Action
The exact mechanism of action of 3-methyl-N-1-naphthyl-2-furamide ketone is not yet fully understood. However, it is believed that 3-methyl-N-1-naphthyl-2-furamide ketone may exert its effects through the modulation of various signaling pathways in the body.
Biochemical and Physiological Effects:
Musk ketone has been shown to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, neuroprotective, and antioxidant properties. Additionally, 3-methyl-N-1-naphthyl-2-furamide ketone has been shown to have an impact on the immune system, with some studies suggesting that it may enhance immune function.
Advantages and Limitations for Lab Experiments
One advantage of using 3-methyl-N-1-naphthyl-2-furamide ketone in lab experiments is its long-lasting scent, which makes it useful as a marker or tracer. However, 3-methyl-N-1-naphthyl-2-furamide ketone is also known to be toxic at high doses, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for research on 3-methyl-N-1-naphthyl-2-furamide ketone. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's. Additionally, further research is needed to fully understand the mechanism of action of 3-methyl-N-1-naphthyl-2-furamide ketone and its potential impact on the immune system. Finally, there is a need for more research on the potential toxicity of 3-methyl-N-1-naphthyl-2-furamide ketone at high doses.
Synthesis Methods
Musk ketone can be synthesized through a multistep process involving the reaction of 1-naphthylamine with furfural, followed by the addition of methyl iodide. The resulting product is then purified through recrystallization to obtain pure 3-methyl-N-1-naphthyl-2-furamide ketone.
Scientific Research Applications
Musk ketone has been the subject of several scientific studies due to its potential health effects. One study found that 3-methyl-N-1-naphthyl-2-furamide ketone has anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis. Another study found that 3-methyl-N-1-naphthyl-2-furamide ketone has neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's.
properties
IUPAC Name |
3-methyl-N-naphthalen-1-ylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-11-9-10-19-15(11)16(18)17-14-8-4-6-12-5-2-3-7-13(12)14/h2-10H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXARCAHTFCSIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49642858 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,5-dimethylphenoxy)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5441300.png)
![N-(2,4-difluorophenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5441305.png)


![N-[(2-azocan-1-ylpyridin-3-yl)methyl]-2-(4-fluorophenyl)-2-hydroxyacetamide](/img/structure/B5441319.png)
![4-{2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-2-oxoethyl}phenol](/img/structure/B5441335.png)

![3-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-5-(2-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5441341.png)
![4-[4-(morpholin-4-ylsulfonyl)benzyl]-2-(trifluoromethyl)morpholine](/img/structure/B5441343.png)

![N'-(2-methoxyphenyl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5441354.png)
![5-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B5441363.png)
![ethyl 2-(2-chlorobenzylidene)-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5441380.png)
![ethyl 4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5441385.png)